5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a fascinating compound with a complex structure. This molecule is part of the benzodiazole family, known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring, which consists of two nitrogen atoms. This particular compound is characterized by the presence of a hydroxyimino group attached to an ethyl chain, which further adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one generally involves multi-step reactions. One common method starts with the condensation of ortho-phenylenediamine with an appropriate carbonyl compound, followed by cyclization to form the benzodiazole core. The introduction of the hydroxyimino group can be achieved through the reaction of the corresponding ketone with hydroxylamine under mild acidic or basic conditions. The reaction conditions often involve temperatures ranging from room temperature to 80°C and the use of solvents such as ethanol, methanol, or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by employing continuous flow reactors and automated synthesis systems. This allows for the precise control of reaction parameters, improving yield and reducing production time. The use of catalysts, such as Lewis acids or bases, can further enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
This compound is known to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can convert the hydroxyimino group into a nitroso group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the hydroxyimino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the type and conditions of the reaction:
Oxidation: Formation of a nitroso-derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of derivatives with new functional groups replacing the hydroxyimino group.
Scientific Research Applications
Chemistry
In organic synthesis, 5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one serves as a building block for more complex molecules
Biology
In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry for investigating metalloenzymes and metalloproteins.
Medicine
Medically, this compound and its derivatives have shown potential as therapeutic agents. They exhibit antimicrobial, antiviral, and anti-inflammatory activities, making them candidates for drug development. Additionally, their ability to cross the blood-brain barrier makes them of interest in the treatment of neurological disorders.
Industry
Industrially, this compound is utilized in the production of dyes and pigments. Its structural diversity allows for the creation of compounds with specific color properties, enhancing the range of hues available for various applications.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is largely determined by its interaction with biological macromolecules. The hydroxyimino group can form hydrogen bonds with amino acids in protein active sites, modulating their activity. In medicinal applications, it targets enzymes involved in oxidative stress and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Compared to other benzodiazoles, 5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
2-Amino-5-nitrobenzodiazole: Known for its use in the synthesis of antibiotics.
5-Acetyl-2-mercaptobenzodiazole: Noted for its antioxidant properties.
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one: Widely used as an anxiolytic drug.
Properties
IUPAC Name |
5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5(12-14)6-2-3-7-8(4-6)11-9(13)10-7/h2-4,14H,1H3,(H2,10,11,13)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHWMURJSSFXRW-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC2=C(C=C1)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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